N-(1-cyanocyclopentyl)-2-(1-ethyl-5-piperidin-1-ylsulfonylbenzimidazol-2-yl)sulfanylacetamide
説明
特性
IUPAC Name |
N-(1-cyanocyclopentyl)-2-(1-ethyl-5-piperidin-1-ylsulfonylbenzimidazol-2-yl)sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N5O3S2/c1-2-27-19-9-8-17(32(29,30)26-12-6-3-7-13-26)14-18(19)24-21(27)31-15-20(28)25-22(16-23)10-4-5-11-22/h8-9,14H,2-7,10-13,15H2,1H3,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQPMQUBMLVOGAR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)S(=O)(=O)N3CCCCC3)N=C1SCC(=O)NC4(CCCC4)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29N5O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
N-(1-cyanocyclopentyl)-2-(1-ethyl-5-piperidin-1-ylsulfonylbenzimidazol-2-yl)sulfanylacetamide is a synthetic compound with potential therapeutic applications. This article reviews its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that includes a benzimidazole moiety, a piperidine ring, and a sulfonamide group. Its molecular formula is C₁₈H₂₃N₃O₂S₂, and it has a molecular weight of approximately 373.52 g/mol.
Research indicates that this compound may exert its biological effects through several mechanisms:
- Inhibition of Enzymatic Activity : The sulfonamide group is known to inhibit carbonic anhydrase, which plays a critical role in various physiological processes.
- Antioxidant Activity : Similar compounds have demonstrated the ability to activate the Keap1/Nrf2/ARE pathway, leading to increased expression of cytoprotective genes .
Pharmacological Effects
The biological activity of N-(1-cyanocyclopentyl)-2-(1-ethyl-5-piperidin-1-ylsulfonylbenzimidazol-2-yl)sulfanylacetamide can be summarized as follows:
Case Studies
Several studies have explored the effects of similar compounds:
- Study on Anti-inflammatory Properties : A study demonstrated that compounds with similar structures could significantly reduce levels of pro-inflammatory cytokines in animal models .
- Antioxidant Efficacy : Research indicated that activation of the Nrf2 pathway led to enhanced cellular resistance against oxidative stress, suggesting potential applications in neurodegenerative diseases .
- Enzymatic Inhibition : A pharmacological assessment showed that related compounds effectively inhibited carbonic anhydrase activity, which may have implications for treating conditions like glaucoma and edema .
類似化合物との比較
Comparison with Structurally Similar Compounds
Structural Analogues from Evidence
N-cyclohexyl-2-(1-pentylindol-3-yl)acetamide
- Substitutes the piperidinylsulfonyl group with a pentyl chain, lowering polarity and likely reducing solubility. Uses a cyclohexyl group instead of cyanocyclopentyl, decreasing steric hindrance and electron-withdrawing effects.
- Inferred Properties : Likely less metabolically stable due to the absence of sulfonyl groups and increased lipophilicity from the pentyl chain .
N-(1-cyanocyclopentyl)-2-({4-ethyl-5-[2-(4-methylphenyl)quinolin-4-yl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide
- Key Differences: Replaces the benzimidazole with a triazole-quinoline hybrid system, altering π-π stacking and electronic properties. Lacks the piperidinylsulfonyl group, which may reduce solubility and target specificity .
- Inferred Properties: Higher molecular weight and lipophilicity due to the quinoline group, possibly affecting bioavailability.
N-((1-(2,2-Difluoroethyl)-5-methyl-1H-pyrazol-4-yl)methyl)cyclopropanamine
- Key Differences: Features a pyrazole ring instead of benzimidazole, reducing aromaticity and planar rigidity. Incorporates a difluoroethyl group, enhancing metabolic stability via fluorine’s inductive effects. Uses a cyclopropanamine group instead of cyanocyclopentyl, offering distinct steric and electronic profiles .
Physicochemical and Functional Group Analysis
| Property | Target Compound | N-cyclohexyl-2-(1-pentylindol-3-yl)acetamide | Triazole-Quinoline Analog |
|---|---|---|---|
| Core Structure | Benzimidazole | Indole | Triazole-Quinoline |
| Key Substituents | Piperidinylsulfonyl, cyanocyclopentyl | Pentyl, cyclohexyl | Quinoline, ethyl |
| Electron Effects | Strong electron-withdrawing (sulfonyl, cyano) | Moderate (indole NH) | Mixed (quinoline N, triazole) |
| Solubility | Likely high (polar sulfonyl group) | Low (alkyl chains) | Moderate (quinoline’s partial polarity) |
| Metabolic Stability | High (sulfonyl resists oxidation) | Low (alkyl oxidation susceptible) | Moderate (quinoline may undergo CYP450 metabolism) |
Lumping Strategy Considerations ()
The lumping strategy groups compounds with shared features (e.g., acetamide backbones) to simplify reaction modeling. However, the target compound’s unique substituents—such as the cyanocyclopentyl and piperidinylsulfonyl groups—would necessitate separate consideration in degradation or binding studies.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
